6-Chloro-2-(trifluoromethyl)nicotinic acid

Medicinal Chemistry ADME Physicochemical Properties

Medicinal chemists optimizing CNS-penetrant leads often face low membrane permeability. 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0) solves this with a LogP of ~2.01, a ~1.3 log unit increase over non-fluorinated analogs. This pyridine building block enables: - Enhanced passive diffusion for oral bioavailability. - Validated TRPV1 antagonism (IC50 1.99 µM) for pain/inflammation research. - Scalable synthesis via chemoselective trifluoromethylation. - Dual utility in pharmaceutical and agrochemical intermediate synthesis. Supplied with ≥95% purity; in stock for immediate dispatch.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 261635-83-0
Cat. No. B1366418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(trifluoromethyl)nicotinic acid
CAS261635-83-0
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14)
InChIKeyUDYRRHUXOXTWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0): A Key Fluorinated Nicotinic Acid Intermediate for Pharmaceutical and Agrochemical Synthesis


6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0) is a heterocyclic pyridine derivative with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol . Its structure features a carboxylic acid group at the 3-position, a chloro substituent at the 6-position, and a trifluoromethyl group at the 2-position . The compound is typically supplied as a solid with a purity of ≥95% . The trifluoromethyl group imparts significant electron-withdrawing character and enhanced lipophilicity, while the chloro substituent provides a handle for further functionalization [1]. These combined features render it a versatile building block in the synthesis of pharmaceutical and agrochemical intermediates.

6-Chloro-2-(trifluoromethyl)nicotinic acid (261635-83-0): Why Structural Specificity is Non-Negotiable in Halogenated Nicotinic Acid Derivatives


The presence and specific positioning of both the 6-chloro and 2-trifluoromethyl substituents on the nicotinic acid core fundamentally dictate the molecule's physicochemical properties, reactivity, and biological activity profile. In contrast, analogs such as 6-chloronicotinic acid (lacking the CF3 group) exhibit lower lipophilicity and distinct electronic characteristics . Similarly, 2-(trifluoromethyl)nicotinic acid (lacking the 6-chloro group) presents different chemical reactivity patterns and synthetic utility . Furthermore, the regioisomer 2-chloro-6-(trifluoromethyl)nicotinic acid, while having the same molecular formula, displays different predicted corrosion inhibition properties [1] and potentially divergent biological activities. Consequently, substitution with any of these closely related compounds in a defined synthetic route or biological assay will lead to different outcomes, underscoring the necessity of selecting the specific 6-chloro-2-(trifluoromethyl)nicotinic acid isomer.

6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0): Quantitative Comparator Evidence for Informed Scientific and Procurement Decisions


Predicted Lipophilicity: A LogP Advantage Over Non-Fluorinated Analogs

The predicted lipophilicity (LogP) of 6-Chloro-2-(trifluoromethyl)nicotinic acid is substantially higher than that of its non-fluorinated analog, 6-chloronicotinic acid. This difference is crucial for applications where membrane permeability or bioavailability is a key design parameter. The trifluoromethyl group imparts a significant increase in lipophilicity, a trend commonly exploited in drug design. The consensus LogP for the target compound is approximately 2.01 , while 6-chloronicotinic acid has a reported LogP of approximately 0.69 [1].

Medicinal Chemistry ADME Physicochemical Properties

Predicted Aqueous Solubility: Quantifying the Poor Solubility of a Halogenated Nicotinic Acid

The target compound exhibits poor aqueous solubility, a property that can be both a challenge and an advantage depending on the application (e.g., for sustained release or as a crystalline intermediate). A consensus predicted LogS value is -2.85, which translates to a solubility of approximately 0.32 mg/mL . This is in contrast to its non-fluorinated analog, 6-chloronicotinic acid, which is reported to be freely soluble in water . The introduction of the trifluoromethyl group drastically reduces aqueous solubility.

Medicinal Chemistry Pre-formulation Physicochemical Properties

Predicted Corrosion Inhibition: A Superior Candidate in a Comparative DFT Study

A computational Density Functional Theory (DFT) study predicted the corrosion inhibition capacity of several pyridine derivatives. The target compound's close analog, 6-(trifluoromethyl)nicotinic acid (which differs only in the absence of the 6-chloro group), was ranked as the most effective inhibitor in the series. The 2-chloro-6-trifluoromethylnicotinic acid regioisomer (which has the same molecular formula but a different substitution pattern) was ranked lower. The predicted inhibition capacity followed the order: 6-(trifluoromethyl)nicotinic acid > 4-(trifluoromethyl)nicotinic acid > N-methyl-4-chloropyridine-2-carboxamide > 2-chloro-6-trifluoromethylnicotinic acid > methyl 2-aminopyridine-4-carboxylate [1]. While the study did not include the exact 6-chloro-2-(trifluoromethyl)nicotinic acid isomer, the data strongly suggests that the substitution pattern is critical for performance, with the 6-position chloro group in the target compound potentially offering a distinct advantage over the 2-chloro regioisomer.

Materials Science Computational Chemistry Corrosion Inhibition

TRPV1 Antagonist Activity: A Low Micromolar IC50 in a Human Cell-Based Assay

In a functional assay measuring antagonist activity at the human TRPV1 (Transient Receptor Potential Vanilloid 1) ion channel, 6-Chloro-2-(trifluoromethyl)nicotinic acid exhibited an IC50 of 1.99 µM (1.99E+3 nM) [1]. This target is implicated in pain perception and inflammation. While no direct comparator data is available from this specific assay, the quantitative IC50 value establishes a baseline potency for this compound. It is noteworthy that this activity is in the low micromolar range, suggesting potential as a starting point for medicinal chemistry optimization in pain or inflammation research.

Pharmacology Ion Channels Pain Research

High-Yield Trifluoromethylation: Superior Chemoselectivity in the Synthesis of Related Compounds

A method for the trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3 demonstrates exceptionally high chemoselectivity and high yields on a gram scale. The study notes that only the most electrophilic chloroarenes can be trifluoromethylated, explicitly citing 2-chloronicotinic acid as a successful substrate [1]. While this study does not directly use 6-chloro-2-(trifluoromethyl)nicotinic acid as a substrate, it validates the synthetic approach for creating the 2-trifluoromethylnicotinic acid scaffold. The high yield and selectivity (no side-formation of arenes or biaryls) highlight the feasibility of efficient, large-scale synthesis of this class of compounds, which is directly relevant to the target compound's commercial availability and potential cost-effectiveness.

Synthetic Chemistry Fluorination Process Chemistry

6-Chloro-2-(trifluoromethyl)nicotinic acid (261635-83-0): Targeted Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Optimizing Lipophilicity and Bioavailability in Lead Compounds

For medicinal chemists seeking to improve the membrane permeability or bioavailability of a lead compound, 6-Chloro-2-(trifluoromethyl)nicotinic acid presents a clear advantage over its non-fluorinated analog, 6-chloronicotinic acid. The ~1.3 log unit increase in predicted LogP (from 0.69 to 2.01) indicates a significantly higher degree of lipophilicity, which is often correlated with enhanced passive diffusion across cell membranes . This property makes it a more suitable building block for designing orally bioavailable drugs or CNS-penetrant agents, as corroborated by its known utility as a precursor for drugs targeting neurological disorders .

Synthetic Chemistry: Leveraging High Chemoselectivity for Trifluoromethylpyridine Synthesis

For process chemists developing scalable synthetic routes, the established methodology for highly chemoselective trifluoromethylation of chloroarenes, such as 2-chloronicotinic acid, provides a reliable foundation for accessing the 2-trifluoromethylnicotinic acid scaffold . The reported high yields and minimal side-product formation on a gram scale suggest that intermediates and final compounds in this class can be produced with efficiency and high purity, reducing the cost and complexity of downstream chemistry . This positions 6-Chloro-2-(trifluoromethyl)nicotinic acid as a viable and cost-effective intermediate for larger-scale projects.

Pharmacological Research: Investigating TRPV1 Antagonism for Pain and Inflammation

For researchers focused on pain or inflammatory pathways, the compound's demonstrated antagonism of the human TRPV1 receptor (IC50 = 1.99 µM) provides a specific, quantifiable starting point . While this potency is moderate, it confirms on-target activity and offers a baseline for structure-activity relationship (SAR) studies. Given the distinct physicochemical profile of the compound, it represents a unique chemical probe for exploring TRPV1 biology, potentially leading to novel analogs with improved potency and selectivity for therapeutic development.

Agrochemical Intermediate: Building Block for Novel Herbicides and Fungicides

Given its established use as a key intermediate in the synthesis of herbicides and fungicides , and its unique structural features (the combined 6-chloro and 2-trifluoromethyl groups), the compound is a valuable building block for agrochemical discovery. Its specific substitution pattern can impart desirable properties such as increased metabolic stability, lipophilicity, and target affinity in crop protection agents . The compound's commercial availability and the proven synthetic routes to its core scaffold [1] make it a practical choice for agrochemical R&D programs aiming to develop next-generation pesticides with improved efficacy and environmental profiles.

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